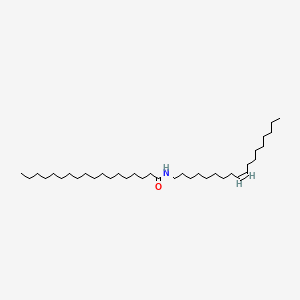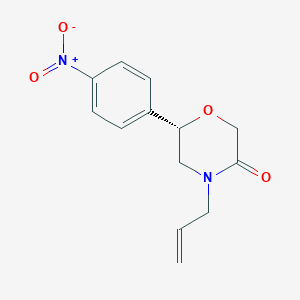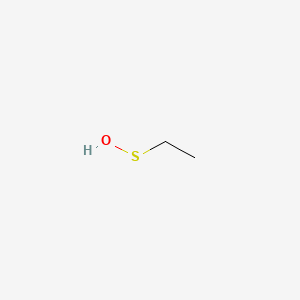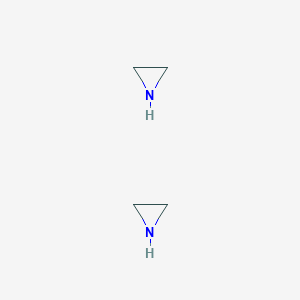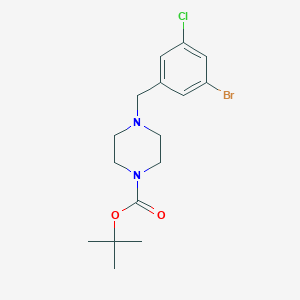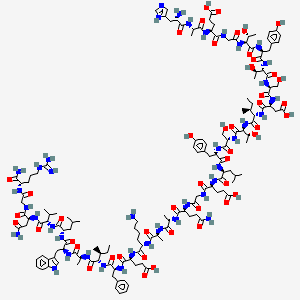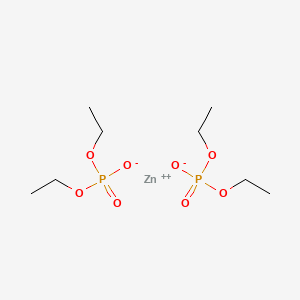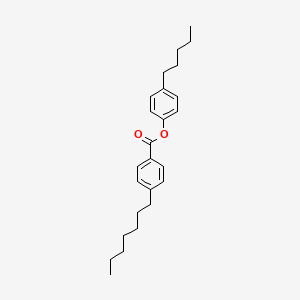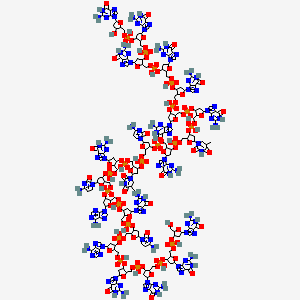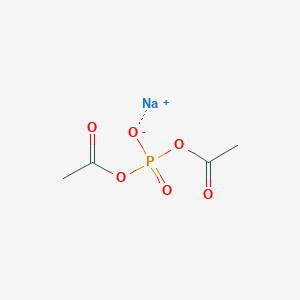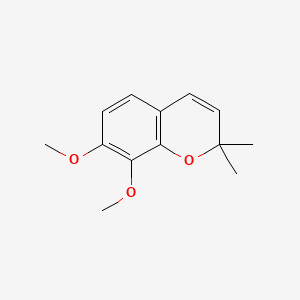
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is a chemical compound with the molecular formula C13H16O3. It is also known by other names such as Ageratochromene and Precocene II
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,2-dimethylchromene with methoxy-substituted benzaldehydes . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction and conditions used .
Scientific Research Applications
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar in structure but with different substitution patterns on the benzene ring.
2H-1-Benzopyran-2-one, 7-methoxy-: Another related compound with a different functional group at the 2-position.
Uniqueness
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
67015-35-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
7,8-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-5-6-10(14-3)12(15-4)11(9)16-13/h5-8H,1-4H3 |
InChI Key |
QQPFWWNLWCDYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




